molecular formula C18H20N2O6S B2698936 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034426-93-0

4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2698936
CAS No.: 2034426-93-0
M. Wt: 392.43
InChI Key: MPHANQSGVYRINJ-UHFFFAOYSA-N
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Description

4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a chemical compound with a molecular formula of C18H20N2O6S and a molecular weight of 392.4 g/mol . This reagent features a synthetically versatile structure that combines a 2,3-dihydrobenzo[b][1,4]dioxin system, a sulfonamide-linked azetidine, and a methylated pyridinone moiety. The 2,3-dihydrobenzo[b][1,4]dioxin scaffold is a privileged structure in medicinal chemistry, often utilized in the development of compounds for various research areas . Its incorporation, along with the sulfonylazetidine group, is a common strategy in the design of small molecules for investigating modulation of enzymatic activity, such as pyruvate kinase . Compounds with similar structural motifs, particularly those containing the 1,4-dioxin ring and sulfonamide linkages, are frequently explored in early-stage drug discovery for a range of therapeutic targets . This makes them valuable tools for biochemical assay development and structure-activity relationship (SAR) studies. Researchers can utilize this building block in hit-to-lead optimization campaigns and for probing novel biological pathways. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-12-7-13(8-18(21)19(12)2)26-14-10-20(11-14)27(22,23)15-3-4-16-17(9-15)25-6-5-24-16/h3-4,7-9,14H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHANQSGVYRINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for its involvement in various biological activities.
  • Azetidine ring : A five-membered nitrogen-containing ring that can enhance binding affinity to biological targets.
  • Pyridinone structure : Contributes to the compound's interaction with various receptors.

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest it may interact with multiple biological targets:

  • Dopamine Receptors : Similar compounds have shown activity against dopamine receptors, particularly D4 receptors, which are implicated in neuropsychiatric disorders .
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes involved in metabolic pathways.

Biological Activity

Research has indicated that the compound exhibits several biological activities:

  • Antioxidant Activity : Compounds derived from the dihydrobenzo[b][1,4]dioxin framework often display significant antioxidant properties.
  • Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.
  • Cytotoxicity : Initial cytotoxicity assays suggest potential anti-cancer properties, warranting further investigation.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit cell proliferation in cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HeLa (cervical)15
MCF7 (breast)10
A549 (lung)12

These results indicate a promising potential for further development as an anticancer agent.

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Notable findings include:

  • Bioavailability : The compound exhibited favorable absorption and distribution characteristics in rodent models.
  • Behavioral Studies : Tests on rodent behavior suggest potential effects on anxiety and depression-related behaviors, paralleling findings with other dopamine receptor modulators .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its sulfonyl-azetidine-pyridinone architecture. Below is a comparative analysis with structurally related compounds from the literature:

Compound Name/ID Core Structure Heterocycle/Functional Groups Key Differences Potential Biological Relevance Source
Target Compound Benzodioxin-sulfonyl-azetidine-pyridinone Azetidine, pyridinone, sulfonyl, ether Unique combination of constrained azetidine and dimethylpyridinone Kinase inhibition (hypothesized) -
(Compound 18) Benzodioxin-oxadiazole-benzamide 1,3,4-Oxadiazole, thiomethoxy Larger oxadiazole ring; lacks sulfonyl-azetidine Ca²⁺/calmodulin inhibition
(Compound 4m) Benzodioxin-dihydropyrazole-sulfonamide Dihydropyrazole, sulfonamide Flexible dihydropyrazole; sulfonamide on benzene Anti-inflammatory or antibacterial
(BD629987) Benzodioxin-sulfonyl-diazepane Diazepane (7-membered ring), aniline Larger diazepane ring; dual sulfonyl groups Enzyme inhibition (e.g., proteases)
(CAS 1536767-20-0) Benzodioxin-pyridine-carbonitrile Pyridine, carbonitrile, hydroxy Pyridine core with electron-withdrawing groups Unknown, possibly kinase modulation

Key Observations:

Pyridinone vs. Pyridine: The pyridinone’s ketone group enhances hydrogen-bonding capacity relative to pyridine derivatives in .

Sulfonyl Group Positioning :

  • Unlike sulfonamides in (attached to benzene), the target’s sulfonyl group is directly linked to azetidine, reducing steric hindrance and altering electronic properties .

Biological Implications: Compounds with benzodioxin-sulfonamide motifs (e.g., ) often target enzymes or receptors via hydrophobic and π-π interactions . The dimethylpyridinone in the target may mimic ATP-binding motifs in kinases, similar to CDK inhibitors in .

Physicochemical Properties

  • Solubility: The sulfonyl group and pyridinone likely increase polarity compared to lipophilic dihydropyrazoles () but reduce solubility relative to oxadiazoles () .
  • Melting Point : Expected to be >200°C (analogous to sulfonamide derivatives in ) due to strong intermolecular forces .

Structure-Activity Relationships (SAR)

  • Benzodioxin : Critical for hydrophobic binding; removal reduces activity in analogs (e.g., ) .
  • Azetidine Constraint : May enhance metabolic stability over flexible chains in ’s dihydropyrazoles .
  • Dimethylpyridinone: Methyl groups likely optimize steric and electronic effects for target engagement, as seen in kinase inhibitors .

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